KT203
Overview
Description
KT203 is a potent and selective inhibitor of alpha/beta hydrolase domain containing 6 (ABHD6). It has shown potential antiviral and anti-inflammatory activity, making it a valuable compound for the study of pneumonia . This compound is known for its high selectivity and potency, with an inhibitory concentration half-maximal (IC50) value of 0.31 nanomolar in Neuro2A cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
KT203 is synthesized through a series of chemical reactions involving the formation of a triazole ring and the incorporation of a biphenyl carboxylic acid moiety. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved through a cycloaddition reaction between an azide and an alkyne.
Incorporation of the biphenyl carboxylic acid: This step involves the coupling of the triazole intermediate with a biphenyl carboxylic acid derivative.
The reaction conditions for these steps typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified through techniques such as column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
KT203 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with modified functional groups, while substitution reactions can result in the formation of new compounds with different substituents .
Scientific Research Applications
KT203 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of alpha/beta hydrolase domain containing 6 (ABHD6) and its role in various biochemical pathways.
Biology: In biological research, this compound is used to investigate the effects of ABHD6 inhibition on cellular processes and signaling pathways.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as pneumonia, where its antiviral and anti-inflammatory properties can be beneficial.
Mechanism of Action
KT203 exerts its effects by selectively inhibiting alpha/beta hydrolase domain containing 6 (ABHD6). ABHD6 is an enzyme involved in the hydrolysis of lipid substrates, and its inhibition by this compound leads to the accumulation of specific lipid molecules. This can modulate various cellular processes and signaling pathways, resulting in the observed antiviral and anti-inflammatory effects .
Comparison with Similar Compounds
KT203 is unique in its high selectivity and potency as an ABHD6 inhibitor. Similar compounds include:
KT185: Another potent ABHD6 inhibitor with a different chemical structure.
KT195: A structurally related compound with similar inhibitory activity.
KT182: An ABHD6 inhibitor with a slightly different mechanism of action.
This compound stands out due to its superior selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-[1-(2-benzylpiperidine-1-carbonyl)triazol-4-yl]phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c33-27(34)24-10-6-9-23(18-24)21-12-14-22(15-13-21)26-19-32(30-29-26)28(35)31-16-5-4-11-25(31)17-20-7-2-1-3-8-20/h1-3,6-10,12-15,18-19,25H,4-5,11,16-17H2,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCOJOXPDDHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC(=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801111173 | |
Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402612-64-9 | |
Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402612-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-[1-[[2-(Phenylmethyl)-1-piperidinyl]carbonyl]-1H-1,2,3-triazol-4-yl][1,1′-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801111173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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